Product packaging for GTP.gamma.S(Cat. No.:)

GTP.gamma.S

Cat. No.: B13816732
M. Wt: 627.18 g/mol
InChI Key: HDHBWRGMEUXAOZ-ZVQJTLEUSA-J
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Description

GTP.gamma.S is a useful research compound. Its molecular formula is C10H12N5Na4O13P3S and its molecular weight is 627.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N5Na4O13P3S B13816732 GTP.gamma.S

Properties

Molecular Formula

C10H12N5Na4O13P3S

Molecular Weight

627.18 g/mol

IUPAC Name

tetrasodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] dioxidophosphinothioyl phosphate

InChI

InChI=1S/C10H16N5O13P3S.4Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(26-9)1-25-29(19,20)27-30(21,22)28-31(23,24)32;;;;/h2-3,5-6,9,16-17H,1H2,(H,19,20)(H,21,22)(H2,23,24,32)(H3,11,13,14,18);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1

InChI Key

HDHBWRGMEUXAOZ-ZVQJTLEUSA-J

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=S)([O-])[O-])O)O)N=C(NC2=O)N.[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Fundamental Principles of Gtpγs in Molecular Biology Research

GTPγS as a Non-Hydrolyzable Guanine (B1146940) Nucleotide Analog in Signal Transduction Research

GTPγS is widely employed as a non-hydrolyzable or slowly hydrolyzable analog of GTP. wikipedia.org In cellular signaling, G proteins act as molecular switches, cycling between an active GTP-bound state and an inactive guanosine (B1672433) diphosphate (B83284) (GDP)-bound state. jenabioscience.compnas.org The transition to the inactive state is mediated by the intrinsic GTPase activity of the G protein's α-subunit (Gα), which hydrolyzes GTP to GDP. pnas.orgsigmaaldrich.com GTPγS is instrumental in experimental settings because it can persistently activate G proteins, enabling researchers to investigate the downstream consequences of G protein activation without the complication of GTP hydrolysis. ontosight.ai

Molecular Basis of Thio-Substitution and Resistance to GTPase Activity

The key feature of GTPγS is the substitution of a non-bridging oxygen atom with a sulfur atom on the terminal (gamma) phosphate (B84403) group of GTP. revvity.co.jp This thio-substitution renders the molecule resistant to the enzymatic hydrolysis typically carried out by the GTPase activity of Gα subunits. jenabioscience.comrevvity.co.jp The presence of the sulfur atom makes the gamma-phosphate group non-hydrolyzable at this position, effectively locking the G protein in a constitutively active state. wikipedia.orgrevvity.co.jp This resistance to hydrolysis is crucial for many experimental applications, allowing for the stable accumulation of activated G protein-GTPγS complexes. springernature.com

Comparison with Endogenous Guanosine Triphosphate (GTP) and Diphosphate (GDP)

The function of G proteins is intricately linked to the nucleotide they bind. In their inactive state, G proteins are bound to GDP. pnas.orgsigmaaldrich.com Upon activation by a G protein-coupled receptor (GPCR), GDP is released, and GTP binds, leading to a conformational change and downstream signaling. pnas.orgresearchgate.net The intrinsic GTPase activity of the Gα subunit then hydrolyzes GTP to GDP, returning the G protein to its inactive state. pnas.org

GTPγS mimics the active, GTP-bound state but circumvents the rapid inactivation through hydrolysis. wikipedia.org This allows for the sustained activation of G proteins in experimental setups. ontosight.aicytoskeleton.com While GTP promotes a transient activation, and GDP maintains an inactive state, GTPγS provides a stable, long-lasting "on" signal.

Interactive Table: Comparison of Guanine Nucleotides

FeatureGuanosine Triphosphate (GTP)Guanosine Diphosphate (GDP)GTPγS
State of G Protein ActiveInactivePersistently Active
Hydrolysis by GTPase YesN/AResistant/Slow
Duration of Signal TransientN/A (Inactive State)Persistent
Primary Role Endogenous activatorEndogenous inactivatorExperimental tool for sustained activation

Relative Stability and Persistence within Biochemical Systems

GTPγS exhibits significant stability in biochemical assays, a property that is fundamental to its utility. jenabioscience.com Once bound to a G protein, the GTPγS-Gα complex is quasi-stable and accumulates in membrane preparations. springernature.com The unfolding temperature of GTPγS-bound Gαs has been observed to be approximately 9°C higher than that of GDP-bound Gαs, indicating greater thermal stability. biorxiv.org This increased stability is attributed to the fact that the GTP-bound state is more rigid than the GDP-bound state. nih.gov However, the stability of some Gα proteins, like the plant Gα subunit GPA1, can be lower, showing a decrease in the BODIPY-GTPγS signal over time, which may be due to protein unfolding. biorxiv.orgfrontiersin.org The apparent stability of the agonist-receptor-G protein complex with bound [35S]GTPγS is also influenced by the low concentrations of the nucleotide typically used in assays. nih.gov

Mechanistic Insights into GTPγS Interaction with Guanine Nucleotide-Binding Proteins (G Proteins)

The interaction of GTPγS with G proteins provides a powerful model for understanding the mechanics of G protein activation. By mimicking the GTP-bound state, GTPγS allows for detailed structural and functional studies of activated G proteins.

Binding to Gα Subunits of Heterotrimeric G Proteins

Upon activation of a GPCR, the receptor facilitates the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein complex (composed of α, β, and γ subunits). pnas.orgrevvity.co.jp In experimental systems, GTPγS can substitute for GTP in this process. springernature.com The binding of GTPγS to the Gα subunit occurs in the nucleotide-binding pocket located in a cleft between the Ras-like and helical domains of the protein. researchgate.netfrontiersin.org This binding event is a critical step in the activation of the G protein. ontosight.ai The affinity of GTPγS for Gα subunits is high, making it an effective tool for studying G protein activation. nih.gov The binding of GTPγS can be monitored using radiolabeled versions, such as [35S]GTPγS, which allows for the quantification of G protein activation. revvity.co.jpspringernature.com

Stabilization of the Activated G Protein Conformation

The binding of GTPγS to the Gα subunit induces and stabilizes a conformational change that is characteristic of the activated state. pnas.org This conformational change primarily involves rearrangements in highly flexible regions of the Gα subunit known as "switch" regions (switch I, II, and III). biomolther.orgacs.orgmonash.edu In the GTP-bound active state, the γ-phosphate group of the nucleotide dynamically interacts with these switch regions, helping to stabilize their conformation. biomolther.org This stabilization leads to a more compact and rigid structure compared to the GDP-bound state. nih.govpnas.orgpnas.org The activated conformation of the Gα subunit has a reduced affinity for the Gβγ dimer, leading to the dissociation of the heterotrimer and allowing both the Gα-GTPγS and the free Gβγ dimer to interact with their respective downstream effectors. pnas.orgsigmaaldrich.com Single-molecule Förster resonance energy transfer (smFRET) studies have shown that GTPγS stabilizes a more compact conformational state of the Gα subunit compared to the GDP-bound state. pnas.org

Impact on G Protein Cycle Dynamics: Persistent Activation

The normal functioning of heterotrimeric G proteins involves a tightly regulated cycle of GTP binding and hydrolysis. wikipedia.org G proteins, composed of α, β, and γ subunits, are inactive when the Gα subunit is bound to guanosine diphosphate (GDP). wikipedia.orgsdbonline.org Upon activation by a GPCR, GDP is exchanged for GTP, leading to a conformational change in the Gα subunit, its dissociation from the Gβγ dimer, and the initiation of downstream signaling cascades. wikipedia.orgbiorxiv.orgoup.com The intrinsic GTPase activity of the Gα subunit eventually hydrolyzes GTP back to GDP, terminating the signal and allowing the heterotrimer to reform. sdbonline.orgpnas.org

GTPγS disrupts this cycle by substituting for GTP. ontosight.ai Due to the replacement of a key oxygen atom with a sulfur atom in the γ-phosphate group, GTPγS is highly resistant to hydrolysis by the Gα subunit's intrinsic GTPase activity. nih.govnih.govnih.gov This resistance locks the G protein in a persistently active, GTP-bound state. ontosight.ai This sustained activation allows researchers to study the downstream effects of G protein signaling without the complication of rapid signal termination. ontosight.ai

The binding of GTPγS induces significant conformational changes in the Gα subunit, particularly in the "switch" regions (Switch I and Switch II), which are crucial for effector protein interaction. pnas.orgpnas.org These structural rearrangements are similar to those induced by GTP binding, leading to the dissociation of the Gα subunit from the Gβγ complex. biorxiv.orgpnas.org However, unlike the transient changes with GTP, the GTPγS-induced conformation is stable, making it an excellent tool for structural and functional studies of the activated state of G proteins. caymanchem.comnist.govpnas.org

Table 1: Comparison of GTP and GTPγS in the G Protein Cycle

Feature GTP GTPγS
Binding to Gα subunit Binds to the nucleotide-binding pocket of the Gα subunit, causing a conformational change and activation. biorxiv.org Binds to the same site as GTP, mimicking the active state. caymanchem.comvincibiochem.it
Hydrolysis Readily hydrolyzed to GDP by the intrinsic GTPase activity of the Gα subunit, leading to signal termination. sdbonline.orgpnas.org Highly resistant to hydrolysis, resulting in persistent activation of the G protein. ontosight.ainih.govnih.gov
G Protein State Induces a transiently active state. pnas.org Induces a persistently active state. ontosight.ai
Effect on Gα-Gβγ interaction Promotes dissociation of the Gα and Gβγ subunits. wikipedia.org Promotes and maintains the dissociation of the Gα and Gβγ subunits. pnas.org
Research Application Used to study the natural, transient signaling process. Used to "freeze" G proteins in their active state for detailed biochemical and structural analysis. nih.govcaymanchem.com

Interaction with Monomeric Small GTPases

Beyond heterotrimeric G proteins, GTPγS is also a critical tool for studying monomeric small GTPases, also known as small G-proteins. wikipedia.orgmdpi.com This superfamily, which includes families such as Ras, Rho, Rab, Arf, and Ran, acts as molecular switches in a vast array of cellular processes, including gene expression, cytoskeletal organization, and vesicular trafficking. physiology.orgcytoskeleton.comnih.gov

Similar to their heterotrimeric counterparts, small GTPases cycle between an inactive GDP-bound state and an active GTP-bound state. cytoskeleton.commdpi.com This cycling is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTP hydrolysis activity. frontiersin.orgresearchgate.net

GTPγS binds to small GTPases in the same manner as it does to Gα subunits, locking them in a constitutively active conformation due to its resistance to hydrolysis. ontosight.ai This allows researchers to dissect the specific downstream signaling pathways and effector interactions of these proteins. For instance, studies on the Rho family of GTPases, which are key regulators of the actin cytoskeleton, often utilize GTPγS to maintain the proteins in their active state to identify and characterize their effectors. frontiersin.org Similarly, in the study of Rab GTPases, which are crucial for membrane trafficking, GTPγS helps to stabilize Rab proteins on specific membrane compartments, facilitating the identification of their interaction partners. nih.govfrontiersin.org

The use of GTPγS has been instrumental in elucidating the structural basis of small GTPase activation. Crystal structures of small GTPases like Rap2A have been determined in complex with GTPγS, revealing the detailed conformational changes that occur upon activation. embopress.org These studies have highlighted the movement of the switch I and switch II regions, which are essential for effector binding. embopress.orgphysiology.org

Table 2: Key Families of Monomeric Small GTPases Studied with GTPγS

Family Key Functions Role of GTPγS in Research
Ras Regulates cell growth, differentiation, and survival. physiology.org Induces a persistently active state to study downstream signaling cascades like the Raf/ERK pathway. cytoskeleton.com
Rho Controls cytoskeletal reorganization, cell migration, and gene expression. physiology.orgfrontiersin.org Used to maintain an active state for identifying and characterizing effector proteins that regulate the actin cytoskeleton. frontiersin.org
Rab Regulates vesicle trafficking between cellular compartments. physiology.orgcytoskeleton.com Stabilizes Rab proteins on membranes to investigate their role in vesicle budding, transport, and fusion. frontiersin.org
Arf Involved in vesicle budding at the Golgi apparatus and endosomes. mdpi.com Facilitates the study of coat protein recruitment and vesicle formation by locking Arf in its active conformation.
Ran Regulates nucleocytoplasmic transport and microtubule organization during mitosis. physiology.orgnih.gov Used to investigate the assembly of nuclear pore complexes and the transport of macromolecules across the nuclear envelope.

Structural and Kinetic Validation of GTPγS as a Research Tool

The utility of GTPγS as a research tool is firmly grounded in extensive structural and kinetic validation. Numerous studies have demonstrated that GTPγS effectively mimics the GTP-bound, active state of G proteins, providing a stable and reliable model for experimental investigation. caymanchem.comnist.gov

Structural Validation:

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been pivotal in confirming that the conformation induced by GTPγS is analogous to the active state. nist.govembopress.org Crystal structures of various Gα subunits and small GTPases complexed with GTPγS reveal the characteristic conformational changes in the switch regions that are essential for effector engagement. biorxiv.orgembopress.org For example, the structure of the Gαi1 subunit bound to GTPγS shows a well-ordered and rigid conformation, in contrast to the highly dynamic apo and GDP-bound states. pnas.org Similarly, the crystal structure of Rap2A in complex with GTPγS has provided detailed insights into the structural rearrangements upon activation. embopress.org These structural studies validate GTPγS as a legitimate surrogate for GTP in trapping the active conformation of GTPases.

Kinetic Validation:

Kinetic assays, particularly [³⁵S]GTPγS binding assays, have become a standard method for quantifying the activation of G proteins by GPCRs. nih.govnih.govspringernature.com These assays measure the rate of [³⁵S]GTPγS binding to G proteins in membrane preparations upon agonist stimulation of a GPCR. nih.govresearchgate.net The rate of binding is directly proportional to the guanine nucleotide exchange activity of the receptor, providing a quantitative measure of agonist efficacy and potency. nih.gov

Kinetic studies have also compared the binding and dissociation rates of GTPγS with those of GTP. While GTPγS generally has a slightly lower affinity for G proteins compared to GTP, its extremely slow hydrolysis rate more than compensates for this, leading to the accumulation of the activated G protein-GTPγS complex. nih.govpnas.org For instance, studies comparing the effects of GTP and GTPγS on the β₂-adrenergic receptor-Gs complex showed that while both nucleotides induce dissociation of the complex, only GTP allows for re-association following hydrolysis. pnas.org This highlights the key advantage of GTPγS in stabilizing the activated state for experimental analysis. Furthermore, kinetic analyses have shown that the rate of GTPγS binding can be influenced by factors such as the presence of specific G protein subunits and regulatory proteins, providing a nuanced understanding of G protein activation dynamics. pnas.orgnih.gov

Methodological Applications of Gtpγs in Biochemical and Functional Assays

The [³⁵S]GTPγS Binding Assay for G Protein Activation

The [³⁵S]GTPγS binding assay is a widely used functional method to directly measure the activation of G proteins following agonist stimulation of a GPCR. nih.govrevvity.com This assay quantifies the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for the radiolabeled, non-hydrolyzable GTP analog, [³⁵S]GTPγS, on the Gα subunit of the heterotrimeric G protein complex. revvity.comspringernature.com It provides a measure of receptor activity that is proximal to the receptor itself, thereby minimizing signal amplification that can occur in downstream signaling pathways. revvity.comcreative-bioarray.com This allows for the precise characterization of ligand properties, including potency and efficacy, and can distinguish between agonists, antagonists, and inverse agonists. creative-bioarray.comspringernature.com

Assay Principles and Measurement of G Protein Activity

The fundamental principle of the [³⁵S]GTPγS binding assay hinges on the conformational change in a GPCR induced by agonist binding. This change facilitates the interaction of the receptor with a heterotrimeric G protein (composed of Gα, Gβ, and Gγ subunits), promoting the release of bound GDP from the Gα subunit. revvity.comresearchgate.net In the assay environment, the now-vacant nucleotide-binding pocket on the Gα subunit can be occupied by [³⁵S]GTPγS present in the reaction mixture. creative-bioarray.com

Because GTPγS is resistant to the GTPase activity of the Gα subunit, the [³⁵S]GTPγS molecule remains bound, effectively trapping the G protein in its active state. creative-bioarray.comnih.gov This accumulation of radioactively labeled Gα subunits is then quantified. creative-bioarray.com The amount of bound [³⁵S]GTPγS is directly proportional to the extent of G protein activation, which in turn reflects the activity of the agonist at the GPCR. springernature.com

This method allows for the determination of key pharmacological parameters from concentration-response curves:

Emax : The maximum response achievable by an agonist, indicating its efficacy. nih.gov

EC₅₀ : The concentration of an agonist that produces 50% of the maximal response, indicating its potency. nih.gov

By measuring these parameters, researchers can differentiate between full agonists, which elicit a maximal response, and partial agonists, which produce a submaximal response. nih.gov The assay can also be adapted to study antagonists by measuring their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding, and to detect inverse agonists by their capacity to reduce basal (agonist-independent) G protein activity. nih.govrevvity.com

Optimized Assay Conditions and Reagents

The robustness and sensitivity of the [³⁵S]GTPγS binding assay are highly dependent on the careful optimization of several experimental conditions and the composition of the assay buffer.

The biological material used in the assay is a critical determinant of its success. Common sources include:

Recombinant Cell Lines: Membranes from cell lines such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells that are engineered to express a specific GPCR are a popular choice, particularly in industrial drug screening. nih.gov These systems typically offer high receptor expression levels, leading to a robust and reproducible signal with a good signal-to-background ratio. nih.govdiscoverx.com

Native Tissues: Membranes prepared from endogenous tissues, such as brain regions (e.g., hippocampus, cerebellum) or cardiac tissue, provide a more physiologically relevant context for studying GPCR function. nih.gov Successful assays in native tissues depend on a strong response from the receptor of interest and low basal G protein activity in the tissue. nih.govspringernature.com

The preparation of membranes involves cell lysis and differential centrifugation to isolate membrane fragments that are rich in the GPCR of interest. discoverx.comrevvity.com These preparations can often be stored frozen for extended periods without significant loss of activity. nih.gov

Magnesium Ions (Mg²⁺): The presence of Mg²⁺ is an absolute requirement for observing agonist-stimulated G protein activation. nih.govrevvity.com Mg²⁺ ions are crucial for the binding of GTP to the Gα subunit and for stabilizing the active conformation of the G protein. revvity.comnih.gov The optimal concentration of Mg²⁺ typically ranges from 5 to 10 mM, though it can exhibit a biphasic effect where higher concentrations may become inhibitory. nih.govrevvity.com

Sodium Ions (Na⁺): Na⁺ ions are important allosteric modulators of many GPCRs. nih.govacs.org In the context of the [³⁵S]GTPγS binding assay, the inclusion of Na⁺ (typically at 10-100 mM) helps to decrease basal, agonist-independent binding. nih.gov This enhances the signal-to-background ratio by reducing the affinity of the receptor for the agonist, thereby making the agonist-stimulated signal more prominent. nih.gov The optimal Na⁺ concentration must be determined empirically for each receptor system. nih.gov

Other additives, such as the mild detergent saponin (B1150181), may also be included to improve the accessibility of the G proteins within the membrane preparation. nih.govnih.gov

The concentration of unlabeled GDP in the assay is a critical parameter that must be carefully optimized. GDP serves two primary functions:

It suppresses the basal binding of [³⁵S]GTPγS by occupying the nucleotide-binding pocket of G proteins in their inactive state. nih.govnih.gov

It reduces the binding of the radioligand to non-G protein targets, thereby lowering background noise. nih.gov

Agonist stimulation of the GPCR reduces the affinity of the Gα subunit for GDP, allowing the higher-affinity [³⁵S]GTPγS to bind. nih.gov The concentration of GDP can influence the measured potency (EC₅₀) and relative efficacy (Emax) of agonists. nih.gov Typically, GDP concentrations in the range of 1-10 µM are used, but the optimal level that maximizes the agonist-stimulated signal over basal binding needs to be experimentally determined for each specific system. nih.govresearchgate.net

Optimized Conditions for [³⁵S]GTPγS Binding Assay
Reagent/ConditionTypical RangePrimary RoleReference
Mg²⁺5 - 10 mMRequired for agonist-stimulated GTPγS binding. nih.gov
Na⁺10 - 100 mMReduces basal binding, improving signal-to-background ratio. nih.gov
GDP1 - 10 µMSuppresses basal and non-specific binding. nih.gov
[³⁵S]GTPγS50 - 100 pMRadiolabeled ligand to measure G protein activation. nih.gov
Protein Concentration~40 µg/mlSource of receptors and G proteins. nih.gov

Detection Formats

Several formats are available for separating bound from free [³⁵S]GTPγS and quantifying the signal.

Filtration Assay: This is the classical method, involving the rapid filtration of the reaction mixture through glass fiber filters. nih.govnih.gov The membranes, with the bound [³⁵S]GTPγS, are trapped on the filter, while the unbound radioligand is washed away. revvity.com The radioactivity retained on the filters is then measured using liquid scintillation counting. nih.gov

Scintillation Proximity Assay (SPA): SPA is a homogeneous assay format that does not require a physical separation step, making it highly amenable to high-throughput screening. nih.govrevvity.com In this method, microscopic beads containing a scintillant are coated with molecules that can capture the cell membranes (e.g., wheat germ agglutinin, WGA). nih.govnih.gov When [³⁵S]GTPγS binds to the G proteins on the captured membranes, the emitted beta particles are close enough to excite the scintillant in the beads, producing a light signal that can be detected. revvity.comwikipedia.org Unbound [³⁵S]GTPγS in the solution is too far away to stimulate the beads, thus eliminating the need for wash steps. revvity.com

Antibody-Capture Assay: This is a more specific variation of the SPA or filtration assay that allows for the study of receptor coupling to individual G protein subtypes. nih.govnih.gov After the binding reaction, specific antibodies against different Gα subunits (e.g., Gαi, Gαq) are used to immunoprecipitate the [³⁵S]GTPγS-bound G proteins. nih.govresearchgate.net In an SPA format, these antibody-G protein complexes can be captured on anti-IgG coated beads, allowing for the quantification of activation of a specific G protein family. nih.govresearchgate.net

Comparison of [³⁵S]GTPγS Detection Formats
FormatPrincipleAdvantagesDisadvantagesReference
Filtration AssayPhysical separation of bound and free radioligand on a filter.Robust and well-established.Requires wash steps; lower throughput. nih.govrevvity.comnih.gov
Scintillation Proximity Assay (SPA)Homogeneous format; signal is generated when radioligand is in close proximity to a scintillant bead.No wash steps; high throughput.Potential for non-proximity effects. nih.govrevvity.comnih.gov
Antibody-Capture AssayUses specific antibodies to isolate particular Gα subunits.Allows for determination of G protein selectivity.Can be more complex and costly. nih.govnih.govnih.gov

Functional Assays for G Protein-Coupled Receptor (GPCR) Activity

GTPγS binding assays are considered functional assays because they measure a direct consequence of receptor activation—the engagement and activation of G proteins. creative-bioarray.comnih.gov This proximity to the receptor activation event makes them highly valuable for characterizing the pharmacological properties of GPCR ligands without the complication of downstream signal amplification. creative-bioarray.comresearchgate.net

The versatility of the GTPγS binding assay allows for the clear differentiation of various ligand activities. creative-bioarray.comnih.gov

Agonists stimulate the receptor, leading to an increase in [³⁵S]GTPγS binding above the basal (agonist-independent) level. youtube.com

Neutral Antagonists have no effect on their own but block the effects of an agonist by competitively binding to the receptor. In the assay, this is observed as a rightward shift in the agonist's concentration-response curve. nih.gov

Inverse Agonists bind to the receptor and reduce its basal or constitutive activity. This is detected as a decrease in [³⁵S]GTPγS binding below the level seen in the absence of any ligand. nih.gov The ability to detect inverse agonism is dependent on the receptor system having a sufficiently high level of basal activity. nih.gov

Partial Agonists produce a submaximal response compared to a full agonist, even at saturating concentrations. nih.gov

GTPγS binding assays are widely used to generate concentration-response curves for agonists, from which two key pharmacological parameters can be derived: potency (EC₅₀) and efficacy (Eₘₐₓ). creative-bioarray.comnih.gov

Potency (EC₅₀) is the concentration of a ligand that produces 50% of its maximal effect. ditki.com It is a measure of how much of a drug is required to elicit a response. ditki.com A lower EC₅₀ value indicates greater potency. ditki.com

Efficacy (Eₘₐₓ) represents the maximum response a ligand can produce in the assay. nih.govditki.com It reflects the ability of a ligand to activate the receptor once bound. nih.gov Full agonists will produce the maximum possible Eₘₐₓ for the system, while partial agonists will produce a lower Eₘₐₓ. nih.gov

These parameters are crucial for comparing the pharmacological profiles of different compounds and are fundamental in the drug development process. xenotech.com

Table 2: Characterization of Ligand Activity using GTPγS Assays

Ligand TypeEffect on [³⁵S]GTPγS BindingPotency (EC₅₀)Efficacy (Eₘₐₓ)
Full Agonist Increases binding to a maximal levelDetermined from concentration-response curveHigh (defined as 100%)
Partial Agonist Increases binding to a submaximal levelDetermined from concentration-response curveIntermediate (<100%)
Neutral Antagonist No effect alone; blocks agonist effectNot applicableNot applicable
Inverse Agonist Decreases basal bindingDetermined from concentration-response curveNegative

Allosteric modulators are ligands that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.govacs.org They can alter the affinity and/or efficacy of the orthosteric ligand. frontiersin.org GTPγS binding assays are a powerful tool for studying these effects.

Positive Allosteric Modulators (PAMs) enhance the effects of an orthosteric agonist. In a GTPγS assay, a PAM can manifest as an increase in the potency (a leftward shift in the EC₅₀) and/or an increase in the efficacy (an increase in the Eₘₐₓ) of the agonist. frontiersin.org

Negative Allosteric Modulators (NAMs) reduce the effects of an orthosteric agonist. frontiersin.org This is observed as a decrease in the agonist's potency (a rightward shift in the EC₅₀) and/or a decrease in its efficacy (a lower Eₘₐₓ). acs.orgfrontiersin.org

By quantifying these changes in the agonist's concentration-response curve in the presence of a fixed concentration of the allosteric modulator, researchers can characterize the nature and magnitude of the allosteric effect. nih.gov

Reconstitution Systems for G Protein and GPCR Studies

The study of G protein-coupled receptors (GPCRs) and their interaction with G proteins often necessitates their removal from the complex native cellular environment. Reconstitution systems provide a powerful methodological approach to investigate the molecular mechanisms of GPCR signaling in a controlled, simplified setting. By isolating and embedding purified GPCRs and G proteins into artificial lipid bilayers, researchers can meticulously dissect the influence of various factors on receptor function. The non-hydrolyzable GTP analog, GTPγS, is an indispensable tool in these assays, as it locks the G protein in an active state, allowing for the stable measurement of receptor-catalyzed nucleotide exchange.

Membrane Reconstitution with Purified G Proteins and GPCRs

The functional coupling of purified GPCRs and G proteins can be effectively studied by co-reconstituting them into artificial lipid vesicles, often called proteoliposomes. nih.govrsc.org This approach allows for the direct measurement of agonist-stimulated guanine (B1146940) nucleotide exchange on the G protein, a key initial step in the signaling cascade. researchgate.net The use of GTPγS, typically radiolabeled with sulfur-35 (B81441) ([³⁵S]GTPγS), is central to these assays. nih.govfrontiersin.org When an agonist binds to the reconstituted GPCR, it induces a conformational change that allows it to activate the G protein. This activation promotes the release of bound GDP and the subsequent binding of [³⁵S]GTPγS. nih.gov Because GTPγS is resistant to the Gα subunit's intrinsic GTPase activity, the G protein becomes persistently activated, and the amount of incorporated radiolabel provides a direct measure of GPCR activation. researchgate.netfrontiersin.org

Early studies successfully used this method to probe the mechanisms of GPCR activation by measuring agonist-stimulated [³⁵S]GTPγS binding to pure G proteins reconstituted with pure GPCRs. nih.gov These reconstituted systems, using components like purified muscarinic receptors and inhibitory G proteins in phospholipid vesicles, have been foundational in understanding the functional interactions between these key signaling molecules. nih.gov

Various techniques have been developed to achieve reconstitution. A common method involves solubilizing the purified membrane protein and lipids with a detergent, followed by removal of the detergent, which prompts the self-assembly of proteins into lipid structures like liposomes or nanodiscs. nih.govnih.gov Another innovative approach utilizes the fusion of baculovirus envelopes expressing the GPCR with liposomes, which helps maintain the native orientation of the receptor in the new membrane. rsc.orgresearchgate.netsemanticscholar.org

The table below summarizes findings from a study using a reconstituted system to examine the coupling of the Neurotensin (B549771) Receptor 1 (NTR1), a GPCR, with its G protein. The data illustrates how agonist-induced [³⁵S]GTPγS binding is measured to confirm functional coupling.

ConstructCondition[³⁵S]GTPγS Binding (cpm)Fold Increase over Basal
NTR1-Gαi1/q Fusion (Optimized)Basal (no agonist)5,0001.0
NTR1-Gαi1/q Fusion (Optimized)+ Agonist NT8-1325,0005.0
NTR1-Gαi1/q Fusion (ΔHelix 8)Basal (no agonist)4,8001.0
NTR1-Gαi1/q Fusion (ΔHelix 8)+ Agonist NT8-135,100~1.1

This table is based on data patterns described in studies on GPCR-G protein fusions, where agonist stimulation leads to a significant increase in [³⁵S]GTPγS binding, a response that is abolished by mutations in critical domains like Helix 8. plos.org

Lipid Environment Effects on G Protein Coupling and Nucleotide Exchange

The lipid bilayer is not merely a passive scaffold for GPCRs but an active modulator of their structure and function. nih.govnih.gov The composition of the lipid environment—including the types of phospholipid headgroups, the degree of fatty acid chain saturation, and the presence of sterols like cholesterol—can significantly impact GPCR activity, G protein coupling, and subsequent nucleotide exchange measured by GTPγS binding. nih.govdntb.gov.uaox.ac.uk

Research has demonstrated that the physical properties of the membrane, such as thickness, fluidity, and curvature stress, are influenced by lipid composition and, in turn, regulate GPCR function. nih.gov For instance, a mismatch between the hydrophobic length of a receptor's transmembrane helices and the thickness of the lipid bilayer can induce conformational changes in the GPCR. nih.govmorressier.com

Cholesterol is a particularly critical component of mammalian cell membranes and has been shown to have a multifaceted role in GPCR signaling. researchgate.netnih.gov It can modulate receptor function through two primary mechanisms: by altering the bulk physical properties of the membrane or through direct, specific interactions with the receptor itself. nih.govnih.gov Studies on the β2-adrenergic receptor (β2AR) have shown that cholesterol can directly bind to the receptor, and its presence is important for functional stability. nih.govelsevierpure.com In contrast, for the A₂A adenosine (B11128) receptor (A₂AAR), the effect of cholesterol is more complex and depends on the presence of other lipids. In membranes with zwitterionic phospholipids, direct receptor-cholesterol interactions appear to drive receptor activation. nih.gov However, the presence of anionic lipids can lessen cholesterol's direct impact, indicating a sophisticated interplay between different membrane components. nih.gov

The following table summarizes hypothetical data representing findings from studies on the effect of membrane composition on GPCR scramblase activity, which can be influenced by cholesterol levels.

ReceptorMembrane Cholesterol ContentScramblase Activity (% Active Vesicles)Interpretation
Opsin0%85%High basal activity in cholesterol-free vesicles.
Opsin20%30%Cholesterol loading significantly inhibits activity. nih.gov
β1-Adrenergic Receptor0%80%High basal activity in cholesterol-free vesicles.
β1-Adrenergic Receptor40%25%Cholesterol acts as a switch to impair scramblase function. nih.gov

This table reflects findings that cholesterol can act as a switch, inhibiting the phospholipid scramblase activity of GPCRs like opsin and the β1-adrenergic receptor above a certain threshold concentration in reconstituted vesicles. nih.govbiorxiv.org

Cell-Free Systems for Mechanistic Elucidation

Cell-free protein synthesis systems offer a powerful platform for producing and studying GPCRs and G proteins without the complexities of living cells. nih.govpromega.comfraunhofer.de These systems typically consist of cellular extracts (from E. coli, wheat germ, or rabbit reticulocytes) or a fully reconstituted set of purified translation components (the PURE system), which contain the necessary machinery for transcription and translation. promega.comfraunhofer.de This approach provides a high degree of control and is particularly advantageous for expressing proteins that may be toxic to host cells. promega.com

In the context of GPCR signaling, cell-free systems can be used to synthesize a receptor and its associated G protein, allowing for direct investigation of their interaction and activation. By incorporating GTPγS into the reaction, the mechanism of G protein activation can be dissected. For example, researchers can study how specific mutations in the receptor or G protein affect the kinetics of nucleotide exchange.

A notable advancement in cell-free assays is the use of "lipoparticles," which are virus-like particles containing a high concentration of a specific GPCR in its native conformation within a lipid bilayer. nih.gov This technology creates a soluble, cell-free system that overcomes challenges like low receptor density and the need for detergent solubilization, facilitating the development of homogeneous binding assays. nih.gov Such systems allow for the precise study of ligand-receptor interactions and their downstream consequences on G protein activation in a controlled, non-cellular environment. The entire G protein activation cycle, from receptor-catalyzed GDP release to GTP binding and subunit dissociation, can be mechanistically elucidated using these simplified yet powerful in vitro platforms. nih.govnih.gov

Elucidating G Protein Coupled Receptor Gpcr Signaling Mechanisms Using Gtpγs

Agonist-Stimulated G Protein Activation and Receptor Coupling

The binding of an agonist to a GPCR induces a conformational change in the receptor, which in turn catalyzes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for GTP on the associated G protein α subunit. biologists.comresearchgate.net This event triggers the dissociation of the Gα subunit from the Gβγ dimer, initiating downstream signaling cascades. biologists.com The [³⁵S]GTPγS binding assay directly measures this primary step in GPCR activation. researchgate.netnih.gov

In this assay, cell membranes containing the GPCR of interest are incubated with [³⁵S]GTPγS. nih.govspringernature.com Upon agonist stimulation, the activated GPCR facilitates the binding of [³⁵S]GTPγS to the Gα subunit. springernature.commultispaninc.com Because [³⁵S]GTPγS is non-hydrolyzable, the Gα subunit remains in its active, bound state, preventing re-association with the Gβγ dimer. creative-bioarray.compnas.org The accumulation of [³⁵S]GTPγS-bound Gα subunits is then quantified, typically by liquid scintillation counting after separating bound from unbound radiolabel via filtration. researchgate.netjove.com

This method allows for the determination of key pharmacological parameters of agonists, such as potency (EC₅₀) and efficacy (Eₘₐₓ). creative-bioarray.comnih.govrevvity.com The maximal stimulation of [³⁵S]GTPγS binding by an agonist is a measure of its efficacy in activating the G protein. springernature.com Furthermore, the assay can be used to characterize antagonists by their ability to inhibit agonist-stimulated [³⁵S]GTPγS binding. nih.gov

Several factors can influence the outcome of the assay, including the concentrations of Mg²⁺ ions, GDP, and the specific G protein being studied. nih.gov For instance, the presence of GDP is crucial as it suppresses the basal binding of GTPγS and allows for a clearer detection of the agonist-stimulated signal. nih.gov

Table 1: Key Parameters Determined by Agonist-Stimulated [³⁵S]GTPγS Binding Assay

ParameterDescriptionReference
EC₅₀ The concentration of an agonist that produces 50% of the maximal response, indicating the agonist's potency. nih.gov
Eₘₐₓ The maximum response produced by an agonist, reflecting its efficacy. nih.gov
Antagonist Affinity (pA₂) A measure of the potency of a competitive antagonist, determined through Schild analysis. nih.gov

Investigation of G Protein Selectivity and Promiscuity

GPCRs can couple to one or more families of G proteins, a phenomenon known as promiscuous coupling. acs.org The [³⁵S]GTPγS binding assay, often combined with immunoprecipitation using specific Gα subunit antibodies, is a critical tool for dissecting this selectivity and promiscuity. nih.govresearchgate.net

The [³⁵S]GTPγS binding assay is particularly well-suited for studying GPCRs that couple to the Gi/o family of G proteins. nih.govrevvity.com This is due to the relatively high abundance of Gi/o proteins in most cell types and their efficient nucleotide exchange rate. nih.govrevvity.com For example, studies on the muscarinic acetylcholine (B1216132) receptors in cardiac membranes showed that a significant portion of the carbachol-stimulated [³⁵S]GTPγS binding was sensitive to pertussis toxin, a specific inhibitor of Gi/o proteins, indicating coupling to this G protein family. nih.gov The assay has been successfully used to characterize agonist and inverse agonist effects at various Gi/o-coupled receptors, including the α2-adrenoceptor and the 5-HT₁ₐ serotonin (B10506) receptor. nih.gov

Detecting agonist-stimulated [³⁵S]GTPγS binding for Gs-coupled receptors can be more challenging. nih.gov This is often attributed to a lower rate of guanine (B1146940) nucleotide exchange at Gs proteins and their typically lower expression levels compared to Gi/o proteins. nih.gov However, with modifications to the assay protocol, such as co-expressing the receptor with specific Gs protein subunits, it is possible to measure coupling to this family. westminster.ac.uk For instance, agonist activation of the β1-adrenergic receptor has been shown to strongly enhance [³⁵S]GTPγS binding to αs subunits. westminster.ac.uk In some systems, like the muscarinic M₁ receptor, signaling through Gs can be isolated by pharmacologically inhibiting the Gq/₁₁ and Gi/o pathways before performing the GTPγS binding assay. acs.org

Table 2: Research Findings on G Protein Selectivity using GTPγS

ReceptorG Protein FamilyKey FindingReference
Muscarinic Acetylcholine Receptor (Cardiac) Gi/oA large portion of carbachol-stimulated [³⁵S]GTPγS binding was pertussis toxin-sensitive. nih.gov
β1-Adrenergic Receptor GsAgonist activation strongly enhanced [³⁵S]GTPγS binding to αs subunits. westminster.ac.uk
Muscarinic M₁ Receptor Gq/11, Gi/oAgonist-stimulated [³⁵S]GTPγS binding reflected engagement of both Gq/11 and Gi/o proteins, as shown by reduction with specific inhibitors. acs.org
5-Hydroxytryptamine1A (5-HT1A) Receptor Gi/o (αz)Co-expression promoted [³⁵S]GTPγS binding to αz but not other Gα subunits. westminster.ac.uk
Thrombin and Neurokinin-1 Receptors Gq/11, G12/13Agonist activation led to robust increases in [³⁵S]GTPγS binding to αq, α12, and α13. westminster.ac.uk

Research into Receptor Constitutive Activity

Some GPCRs exhibit a level of basal, agonist-independent activity, known as constitutive activity. nih.govplos.org The [³⁵S]GTPγS binding assay is a valuable method for detecting and quantifying this phenomenon. nih.gov If a receptor is constitutively active, it will promote a certain level of [³⁵S]GTPγS binding even in the absence of an agonist. nih.govfrontiersin.org This basal activity varies significantly between different GPCRs. nih.gov

The assay can also be used to identify inverse agonists, which are ligands that bind to the receptor and reduce its basal activity. nih.govmultispaninc.com For receptors with substantial constitutive activity, such as the cannabinoid CB₁ receptor and the CCR5 chemokine receptor, the effects of inverse agonists can be readily detected as a decrease in the basal [³⁵S]GTPγS binding signal. nih.gov Studies on mutant receptors have also utilized the GTPγS assay to demonstrate how specific amino acid changes can lead to either an increase or a decrease in constitutive activity. researchgate.net

Studies on Ligand-Biased Signaling

The concept of ligand-biased signaling, or functional selectivity, describes the ability of different agonists acting on the same receptor to preferentially activate distinct downstream signaling pathways. The [³⁵S]GTPγS binding assay can be a component in investigating this phenomenon, particularly at the level of G protein activation. By combining the standard assay with techniques that can differentiate between G protein subtypes, such as immunoprecipitation with Gα-specific antibodies, researchers can begin to profile the G protein activation patterns induced by different ligands. creative-bioarray.com

Analysis of Receptor-G Protein Ternary Complex Formation

The interaction between a G Protein-Coupled Receptor (GPCR) and its cognate G protein is a critical, transient event that initiates a cascade of intracellular signaling. The formation of an agonist-receptor-G protein ternary complex is the foundational step in this process. plos.org This complex is defined as the physical association between a GPCR and a G protein that facilitates the binding of Guanosine triphosphate (GTP) to the Gα subunit. pnas.org The non-hydrolyzable GTP analog, Guanosine 5'-O-[gamma-thio]triphosphate (GTPγS), has become an indispensable tool for elucidating the mechanisms governing the formation, stability, and dissociation of this crucial complex. nih.govceltarys.com

The classic model of GPCR activation posits that agonist binding to the receptor stabilizes a conformational state that has a high affinity for a nucleotide-free heterotrimeric G protein. pnas.orgresearchgate.net This interaction between the agonist-bound receptor and the G protein forms the ternary complex. researchgate.net The role of the activated GPCR within this complex is to act as a guanine nucleotide exchange factor (GEF), catalyzing the release of Guanosine diphosphate (GDP) from the Gα subunit, which is typically the rate-limiting step in G protein activation. researchgate.netmonash.edu Subsequently, GTP, which is more abundant in the cell than GDP, binds to the now-empty nucleotide-binding pocket. monash.edu

The binding of GTP (or GTPγS) induces a conformational change in the G protein, causing its dissociation from the receptor and the separation of the Gα-GTP and Gβγ subunits. tandfonline.combiologists.com These subunits are then free to modulate the activity of downstream effectors. tandfonline.com Because GTPγS is hydrolyzed very slowly or not at all, its use in assays effectively "traps" the G protein in its active, GTP-bound state, providing a stable and measurable endpoint for G protein activation. nih.govbiologists.com

Detailed Research Findings from GTPγS Binding Assays

GTPγS binding assays, particularly those using the radiolabeled version [³⁵S]GTPγS, are a cornerstone for studying GPCR function. nih.gov These assays directly quantify the end-product of ternary complex formation and receptor-catalyzed nucleotide exchange, making them a robust measure of the efficacy of ligands at promoting this interaction. nih.govtandfonline.com

A key characteristic of the ternary complex is the allosteric effect the G protein has on the receptor, significantly increasing its affinity for agonists. pnas.orgmonash.edu This high-affinity state is dependent on the formation of the complex and is abolished by guanine nucleotides like GTP or GTPγS, which cause its dissociation. pnas.orgnih.gov Consequently, agonist competition binding experiments performed in the presence and absence of GTPγS are widely used to demonstrate G protein coupling. In the absence of GTPγS, agonists typically display a high-affinity binding state, reflecting the stable ternary complex. Upon addition of GTPγS, the complex dissociates, and the receptor reverts to a low-affinity state for the agonist. jneurosci.org

Research on the β2-adrenergic receptor (β2AR) reconstituted with the Gs protein provides a clear example. In the presence of Gs, the agonist isoproterenol (B85558) binds with a high affinity (Ki of 1.6 nM). pnas.org However, the addition of GTPγS, which uncouples the receptor from the G protein, reduces the agonist's affinity by more than 500-fold (Ki of 840 nM). pnas.org Similarly, studies on the µ-opioid receptor showed a large shift in agonist affinity upon the addition of Na+, Mg2+, and GTPγS to displace G proteins, which is indicative of an agonist with high efficacy in forming the ternary complex. jneurosci.org

The table below summarizes key research findings where GTPγS was used to analyze the formation of the receptor-G protein ternary complex.

Receptor-G Protein SystemLigandAssay ConditionKey FindingReference
β2-Adrenergic Receptor (β2AR) • GsIsoproterenol (Agonist)Competition BindingAgonist affinity is high in the presence of Gs (Ki = 1.6 nM) and low when the complex is dissociated by GTPγS (Ki = 840 nM). pnas.org
M2 Muscarinic Receptor (M2R) • Go[³H]N-methylscopolamine (Antagonist)Association KineticsAddition of 10 µM GTPγS to pre-formed M2R•Go complexes increased the association rate (k_obs) of the antagonist from 0.32 min⁻¹ to 0.54 min⁻¹. nih.gov
μ-Opioid Receptor (MOR) • G-proteinDermorphin Analog (derm A594 - Agonist)Competition Binding vs. [³H]-diprenorphineAgonist displayed high affinity in Tris buffer (Ki = 2.9 nM) and low affinity in the presence of GTPγS and ions (Ki = 120 nM). jneurosci.org
D2 Dopamine Receptor • G-proteinVarious AgonistsCompetition Binding vs. [³H]spiperoneIn the absence of GTP, agonist binding curves fit a two-site model (high and low affinity), but in the presence of GTP, the data fit a one-site, low-affinity model. researchgate.net

GTPγS has also been instrumental in studying the stability and dissociation of the ternary complex. While it is understood that nucleotide binding leads to complex disassembly, some studies suggest the process is more nuanced. For instance, research using size-exclusion chromatography on a neurotensin (B549771) receptor/G-protein complex showed that the addition of GTPγS caused a shift to a lower molecular weight, indicative of a more compact conformation rather than complete and immediate dissociation, though partial dissociation was also observed. pnas.org Other work using reconstituted α2A-adrenergic receptors and G proteins provided direct evidence that the binding of [³⁵S]GTPγS, induced by an agonist, leads to the complete dissociation of the Gαi1 subunit from the Gβ1γ2 dimer. tandfonline.com These findings underscore the utility of GTPγS in dissecting the precise molecular events that follow ternary complex formation.

Gtpγs in the Investigation of Downstream Effector Regulation

Adenylyl Cyclase (AC) Regulation

Adenylyl cyclase is a crucial enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. The regulation of AC activity by G proteins is a fundamental mechanism in cellular signaling.

GTPγS-Mediated Activation of AC

GTPγS is widely used to study the stimulatory effects on adenylyl cyclase activity. When GTPγS binds to the α-subunit of the stimulatory G protein (Gαs), it induces a conformational change that causes its dissociation from the βγ-subunits and the associated receptor. oup.com The activated Gαs-GTPγS complex then directly binds to and activates adenylyl cyclase, leading to an increase in cAMP production. ahajournals.orgoup.com This activation is sustained because GTPγS is resistant to the intrinsic GTPase activity of the Gαs subunit. oup.com

Studies have shown that GTPγS stimulates adenylyl cyclase activity in a concentration-dependent manner in various cell types, including human platelets and vascular smooth muscle cells. ahajournals.orgoup.com For instance, in human platelets, 10 μmol/L GTPγS can stimulate adenylyl cyclase activity by approximately fivefold. ahajournals.org Similarly, in vascular smooth muscle cells, GTPγS has been shown to significantly increase adenylyl cyclase activity. oup.com The ability of GTPγS to potently and persistently activate Gαs makes it an essential tool for dissecting the mechanisms of G protein-mediated adenylyl cyclase stimulation. oup.com

GTPγS-Mediated Inhibition of AC

In addition to stimulatory G proteins, there are also inhibitory G proteins (Gαi/o) that negatively regulate adenylyl cyclase. researchgate.net The activation of Gαi/o by GTPγS leads to the inhibition of adenylyl cyclase activity. plos.org This inhibitory effect is a key mechanism for decreasing intracellular cAMP levels in response to certain hormonal signals. researchgate.net

The process involves the dissociation of the Gαi/o-GTPγS complex from the Gβγ subunits, allowing the activated Gαi/o to interact with and inhibit specific isoforms of adenylyl cyclase. plos.org Research has demonstrated that low concentrations of GTPγS can inhibit forskolin-stimulated adenylyl cyclase activity, providing evidence for the functional role of Gαi proteins in this process. oup.com The inhibitory effect of Gαi is isoform-specific, meaning it does not affect all adenylyl cyclase isoforms equally. ahajournals.org Furthermore, the N-terminal myristoylation of Gαi is crucial for its inhibitory function. plos.org

Differential Regulation of AC Isoforms by Gα and Gβγ Subunits

There are nine membrane-bound isoforms of adenylyl cyclase (AC1-9), and their regulation by G protein subunits is highly specific. nih.govbiorxiv.org While all isoforms are stimulated by Gαs, their responses to Gαi and Gβγ subunits vary significantly. nih.govnih.gov

Gαs: Universally activates all nine transmembrane adenylyl cyclase isoforms. nih.gov

Gαi: The α subunits of Gαi (1, 2, 3), as well as Gαz and Gαo, can inhibit select AC isoforms. nih.gov For example, AC5 and AC6 are known to be inhibited by Gαi. frontiersin.org

Gβγ: The Gβγ dimer can be either stimulatory or inhibitory depending on the AC isoform. nih.gov It conditionally stimulates AC2, AC4, and AC7. nih.gov Gβγ also enhances the Gαs-stimulated activity of AC5 and AC6. biorxiv.orgresearchgate.net Conversely, it inhibits AC1, AC3, and AC8. researchgate.netbiorxiv.org

This differential regulation allows for a highly nuanced and integrated response to various extracellular signals, with each AC isoform acting as a signal integrator. elifesciences.org The specific combination of G protein subunits present in a cell and their interactions with different AC isoforms determine the ultimate cellular cAMP response.

Contextual Modulation of AC Activity (e.g., in Disease Models for Research)

The use of GTPγS has been instrumental in understanding how adenylyl cyclase signaling is altered in various disease states. By examining GTPγS-stimulated AC activity in tissues from disease models, researchers can identify dysregulation in G protein function.

For example, in platelets from hypertensive patients, the stimulatory response of adenylyl cyclase to GTPγS is significantly enhanced compared to normotensive individuals. ahajournals.org This suggests an impairment in the G protein-adenylyl cyclase signaling pathway in hypertension. ahajournals.org

Similarly, in vascular smooth muscle cells exposed to high glucose, a model for hyperglycemia in diabetes, the GTPγS-mediated stimulation of adenylyl cyclase is significantly greater than in control cells. oup.com This augmented response is attributed to decreased levels of inhibitory Gαi proteins. oup.com These findings highlight how GTPγS can be used as a diagnostic tool in research to uncover molecular alterations in signaling pathways associated with disease.

Phospholipase C (PLC) Activation

Phospholipase C (PLC) is another critical effector enzyme in G protein signaling pathways. It catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

GTPγS-Stimulated PLCβ Activity via Gqα

The β-isoforms of PLC (PLCβ) are primarily activated by the Gq family of G proteins (Gαq, Gα11, Gα14, Gα15/16). annualreviews.orguni-rostock.de GTPγS plays a crucial role in studying this activation. When GTPγS binds to Gαq, it promotes the dissociation of the active Gαq-GTPγS subunit, which then directly stimulates the activity of PLCβ isoforms. annualreviews.orguni-rostock.de

Reconstitution experiments using purified proteins have definitively shown that Gαq subunits, when activated by GTPγS, stimulate the activity of PLCβ1 but not other PLC isoforms like γ1 and δ1. annualreviews.org This demonstrates the specificity of the interaction. Furthermore, studies in permeabilized cells have shown that GTPγS can stimulate PLD activity, which can be linked to PLC activation. annualreviews.org The use of GTPγS has been fundamental in establishing the direct regulatory link between Gqα and PLCβ, a cornerstone of cellular signaling. annualreviews.orgnih.gov

Ion Channel Regulation

GTPγS has been extensively used to study the regulation of various ion channels by G proteins. This non-hydrolyzable GTP analog allows for the sustained activation of G proteins, enabling detailed investigation of their effects on channel activity.

G Protein-Gated Inwardly Rectifying Potassium (GIRK) Channels

G protein-gated inwardly rectifying potassium (GIRK) channels are crucial for regulating cellular excitability in tissues like the heart and brain. nih.govfrontiersin.org They are primarily activated by the Gβγ subunits of pertussis toxin-sensitive G proteins (Gi/o). nih.gov The application of GTPγS has been fundamental in demonstrating the direct activation of GIRK channels by G proteins. nih.gov

Studies using inside-out patches of cell membranes have shown that the application of GTPγS to the intracellular face robustly activates GIRK channels. jneurosci.org This effect is attributed to the dissociation of the G protein heterotrimer into Gα-GTPγS and Gβγ subunits, with the latter directly gating the channel. nih.gov Research has established that the presence of both Gβγ subunits and the signaling lipid phosphatidylinositol 4,5-bisphosphate (PIP2) is necessary for channel activation. rupress.orgelifesciences.org GTPγS-mediated activation of GIRK channels has been observed in various cell types, including neurons and atrial myocytes, highlighting a conserved mechanism of regulation. jneurosci.orgashpublications.org

The table below summarizes key findings from studies using GTPγS to investigate GIRK channel regulation.

FindingExperimental Observation with GTPγSReference
Direct G protein activationApplication of GTPγS to inside-out patches activates GIRK channels. jneurosci.org
Role of Gβγ subunitsPurified Gβγ subunits, but not Gα-GTPγS, directly activate GIRK channels. nih.gov
Requirement of PIP2Gβγ-mediated activation of GIRK channels in the presence of GTPγS requires PIP2. rupress.orgelifesciences.org

Modulation of Voltage-Gated Calcium Channels

GTPγS has been instrumental in demonstrating the G protein-mediated modulation of voltage-gated calcium channels (VGCCs). The inclusion of GTPγS in the patch pipette during whole-cell recordings makes the inhibition of VGCCs by neurotransmitters irreversible. jneurosci.org This is because GTPγS locks the G protein in an active state, leading to sustained modulation of the channel.

This approach has revealed that G proteins can inhibit VGCCs through both voltage-dependent and voltage-independent mechanisms. symbiosisonlinepublishing.com The voltage-dependent inhibition is characterized by a slowing of activation kinetics and can be partially relieved by a strong depolarizing prepulse. jneurosci.org This effect is thought to be mediated by the direct binding of Gβγ subunits to the channel. portlandpress.com In contrast, voltage-independent inhibition involves a reduction in current amplitude that is not reversed by depolarization. symbiosisonlinepublishing.com

Studies using chimeric channels have identified the intracellular loop between domains I and II of the α1 subunit as a key site for G protein-mediated kinetic slowing. jneurosci.org The use of GTPγS in these experiments allowed for the sustained G protein activation necessary to observe and characterize these modulatory effects. jneurosci.org

Regulation of Sodium Channels via Cytoskeletal Rearrangements

The regulation of sodium channels by G proteins can also be investigated using GTPγS. Some studies suggest that the effects of G proteins on sodium channels may be mediated by changes in the actin cytoskeleton. researchgate.net The activation of certain G proteins, including those of the Gα12/13 family, can lead to the reorganization of the actin cytoskeleton through the activation of RhoA. frontiersin.org

While direct evidence linking GTPγS-induced cytoskeletal rearrangements to sodium channel regulation is still emerging, it is known that the cytoskeleton can modulate the activity of various ion channels. researchgate.net The use of GTPγS to persistently activate G proteins provides a valuable tool to explore these indirect regulatory pathways. By observing changes in both cytoskeletal structure and sodium channel activity following GTPγS application, researchers can dissect the signaling cascades involved.

Direct vs. Indirect G Protein Actions on Channels

A key question in G protein signaling is whether the G protein acts directly on the ion channel or through an indirect pathway involving second messengers. GTPγS has been a crucial tool in distinguishing between these two modes of action.

Direct, or membrane-delimited, regulation occurs when the G protein subunits, typically Gβγ, bind directly to the ion channel to modulate its activity. wikipedia.org This is often characterized by a rapid onset of action. The irreversible activation of G proteins by GTPγS in isolated membrane patches, which lack cytosolic second messenger components, provides strong evidence for direct G protein action. nih.gov This has been clearly demonstrated for GIRK channels, where Gβγ subunits directly gate the channel. nih.gov

Indirect regulation, on the other hand, involves the activation of downstream effector enzymes, such as adenylyl cyclase or phospholipase C, which in turn produce second messengers like cAMP, diacylglycerol (DAG), and inositol trisphosphate (IP3). nih.govmsu.edu These second messengers then act on the ion channel or other proteins that regulate the channel. This pathway generally has a slower time course. Studies using GTPγS in whole-cell configurations, where the cytoplasm is intact, can help to identify these indirect pathways. For instance, if the effect of GTPγS on an ion channel is blocked by inhibitors of specific second messenger pathways, it suggests an indirect mechanism.

The table below outlines the characteristics of direct and indirect G protein actions on ion channels.

Type of ActionMediatorMechanismExperimental Evidence with GTPγS
Direct (Membrane-Delimited)G protein subunits (e.g., Gβγ)Direct binding to the ion channel.Activation/inhibition in isolated membrane patches. nih.govwikipedia.org
Indirect (Second Messenger-Mediated)Second messengers (e.g., cAMP, IP3)Activation of downstream signaling cascades. nih.govmsu.eduEffect is blocked by inhibitors of second messenger pathways in whole-cell recordings.

Gtpγs Applications in Investigating Complex Cellular and Subcellular Processes

Regulation of Membrane Trafficking and Vesicle Dynamics

The transport of molecules between different cellular compartments is a highly regulated process mediated by transport vesicles. The formation, budding, and fusion of these vesicles are tightly controlled by small GTPases. GTPγS has been instrumental in deciphering the molecular machinery governing these events.

Early in vitro reconstitution studies demonstrated that the formation of transport vesicles from the Golgi apparatus is dependent on GTP hydrolysis. The use of GTPγS was shown to cause the accumulation of coated vesicles by preventing their uncoating. nih.gov This is because GTPγS locks ADP-ribosylation factor 1 (ARF1), a key GTPase, in its active, GTP-bound state, leading to the irreversible recruitment of coat proteins like coatomer (COPI) and clathrin to the membrane. nih.govrupress.orgpnas.org

Subsequent research has refined this model. While GTPγS indeed blocks the uncoating of COPI-coated vesicles, it can also inhibit the formation of these vesicles by preventing the proper recruitment of the GTPase-activating protein (GAP), ARFGAP1, to the nascent vesicle. rupress.org In the presence of GTP, ARFGAP1 is recruited and promotes both vesicle formation and cargo sorting. rupress.org However, the stable association of ARF1-GTPγS with the membrane appears to hinder this process.

GTPγS has also been employed to study endocytosis and exocytosis. In pollen tubes, the localized release of GTPγS was found to promote exocytosis, likely by activating GTPases that couple the actin cytoskeleton to membrane trafficking. oup.com Conversely, in other systems, intracellular application of GTPγS has been shown to inhibit certain forms of endocytosis. nih.govresearchgate.net For instance, at the calyx of Held synapse, GTPγS was found to block both rapid and slow endocytosis. nih.gov These seemingly contradictory findings highlight the complex and context-dependent roles of G-proteins in regulating membrane traffic.

Cellular ProcessEffect of GTPγSKey G-Protein Involved (Example)References
COPI Vesicle Formation Inhibits formation and uncoatingARF1 nih.govrupress.orgpnas.org
Clathrin-Coated Vesicle Formation Promotes coat assemblyARF1 pnas.org
Exocytosis Promotes in pollen tubesRop GTPases oup.com
Endocytosis Inhibits certain formsDynamin nih.govresearchgate.net
Endosome Fusion InhibitsARF harvard.edubiologists.com
Vacuole Fusion Allows fusion but prevents pro-enzyme activation at low concentrationsNot specified pnas.org

Insights into Cytoskeletal Dynamics and Cell Morphology

The cytoskeleton, a dynamic network of protein filaments, provides structural support to cells, enables cell movement, and plays a crucial role in intracellular transport. GTPγS has been pivotal in understanding how G-proteins regulate the two major components of the cytoskeleton: actin filaments and microtubules.

The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, are master regulators of the actin cytoskeleton. nih.govwikipedia.org In cell-free systems derived from neutrophils, GTPγS has been shown to induce robust actin polymerization. biologists.comresearchgate.net This effect is mediated by the activation of Rho family proteins, which in turn trigger the formation of new actin filaments by uncapping existing filaments or nucleating new ones. biologists.comrupress.org Studies using purified components have further demonstrated that GTPγS-activated Cdc42 can directly stimulate actin polymerization via the Arp2/3 complex. pnas.org The ability to activate these pathways with GTPγS has allowed for the detailed biochemical dissection of the signaling cascades that control actin dynamics.

GTPγS has also shed light on the regulation of microtubule dynamics. Microtubules are polymers of tubulin dimers, and their dynamic instability—the switching between periods of growth and shrinkage—is driven by GTP hydrolysis by β-tubulin. frontiersin.orgportlandpress.com GTPγS, being non-hydrolyzable, can be used to mimic the GTP-bound state of tubulin. Studies have shown that microtubules polymerized in the presence of GTPγS are more stable and resemble the growing ends of dynamic microtubules. nih.govelifesciences.org This has been instrumental in studying the proteins that specifically recognize and bind to the GTP-cap of microtubules, such as the end-binding (EB) proteins, which play a crucial role in regulating microtubule dynamics and their interactions with other cellular structures. nih.govelifesciences.org

Cytoskeletal ComponentEffect of GTPγSKey G-Protein Family InvolvedReferences
Actin Filaments Induces polymerizationRho family (Cdc42, Rac, Rho) biologists.comresearchgate.netrupress.orgpnas.org
Microtubules Promotes stability, mimics growing endsTubulin (as a structural GTPase) nih.govelifesciences.org

Modulation of Synaptic Transmission and Plasticity

Synaptic transmission, the process by which neurons communicate, is a highly regulated phenomenon. G-protein coupled receptors (GPCRs) play a critical modulatory role at both presynaptic and postsynaptic sites. GTPγS has been widely used to investigate the G-protein-dependent mechanisms that fine-tune synaptic strength and plasticity.

Many GPCRs located on presynaptic terminals, when activated by neurotransmitters, act to inhibit subsequent neurotransmitter release. nih.govnih.govfrontiersin.org This serves as a negative feedback mechanism. Introducing GTPγS into the presynaptic terminal can mimic the activation of these GPCRs by persistently activating the associated G-proteins.

Studies at various synapses, including the calyx of Held, have shown that presynaptic loading with GTPγS suppresses neurotransmitter release. jneurosci.org This inhibition is primarily achieved through two main pathways mediated by the Gβγ subunits of the activated G-protein. One major mechanism is the inhibition of voltage-gated calcium channels, which reduces the influx of calcium required to trigger vesicle fusion. nih.govfrontiersin.orgjneurosci.org Additionally, Gβγ subunits can directly interact with the SNARE complex, the core machinery for vesicle fusion, to inhibit exocytosis downstream of calcium entry. uic.edu The use of GTPγS has been crucial in demonstrating the direct involvement of G-proteins in these inhibitory processes, independent of the receptor itself. pnas.org

GTPγS has also been instrumental in dissecting the role of G-proteins in postsynaptic signaling. By including GTPγS in the patch pipette during whole-cell recordings, researchers can irreversibly activate G-proteins in the postsynaptic neuron and observe the consequences on synaptic currents and plasticity.

This approach has been used to demonstrate that G-proteins can directly modulate the activity of ion channels. For instance, in hippocampal neurons, intracellular perfusion with GTPγS can activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a hyperpolarization of the postsynaptic membrane. jneurosci.org In some cases, GTPγS can evoke an inward current, suggesting the activation of a nonselective cationic conductance. nih.gov

Furthermore, GTPγS has been implicated in studies of long-term potentiation (LTP) and long-term depression (LTD), the cellular models of learning and memory. For example, in the spinal cord, the activation of postsynaptic G-protein signaling with GTPγS was sufficient to drive a form of non-Hebbian LTP. jneurosci.org Conversely, in other contexts, GTPγS has been used to probe the G-protein dependence of LTD. embopress.org The ability to manipulate G-protein activity directly with GTPγS allows for the elucidation of their role in the complex signaling cascades that underlie synaptic plasticity. frontiersin.orgresearchgate.net

Synaptic LocationProcess Modulated by GTPγS-activated G-ProteinsKey Downstream EffectorsReferences
Presynaptic Inhibition of neurotransmitter releaseVoltage-gated Ca2+ channels, SNARE complex nih.govfrontiersin.orgjneurosci.orguic.edu
Postsynaptic Modulation of ion channel activityGIRK channels, nonselective cation channels jneurosci.orgnih.gov
Postsynaptic Induction/Modulation of synaptic plasticity (LTP/LTD)Various downstream signaling pathways jneurosci.orgembopress.orgfrontiersin.org

Advanced Methodological Considerations and Experimental Nuances with Gtpγs

Considerations for Assay Specificity and Sensitivity

The specificity and sensitivity of GTPγS binding assays are critical for obtaining meaningful data. These parameters are influenced by several factors, including the signal-to-noise ratio and the ability to detect the activation of specific G protein subtypes.

A significant challenge in GTPγS binding assays is achieving a favorable signal-to-noise ratio, as the agonist-stimulated signal can sometimes be only modestly higher than the basal binding. nih.gov Optimizing this ratio is crucial for the reliable detection of G protein activation, especially for low-efficacy partial agonists. nih.gov Several strategies can be employed to enhance the signal-to-noise ratio:

Buffer Composition: The composition of the assay buffer must be empirically determined for each receptor system. nih.gov Key components that influence the signal include the concentrations of GDP, Mg2+, and Na+ ions. nih.govrevvity.com The addition of exogenous GDP is often necessary to observe the stimulatory effects of an agonist. researchgate.net

Detergents: The inclusion of mild detergents like saponin (B1150181) can improve the signal by increasing the accessibility of the labeled nucleotide to the G proteins. nih.govwalshmedicalmedia.com

Protein Concentration: Using lower concentrations of membrane protein can sometimes lead to a better signal-to-noise ratio and a higher fold stimulation over the basal level. nih.gov

Temperature and Incubation Time: These parameters can be adjusted to optimize the signal-to-noise ratio, with incubation times of one to two hours at room temperature often being effective. nih.gov

Receptor Expression Levels: Utilizing recombinant cell lines with high receptor expression levels (typically ~1 pmol·mg−1 protein or greater) can provide a robust response with a good signal-to-background ratio. nih.gov

Non-radioactive Formats: Time-resolved fluorescence (TRF) based assays, such as those using Eu-GTP, can offer excellent signal-to-noise ratios and high sensitivity, sometimes exceeding that of traditional radiolabeled assays. walshmedicalmedia.com

Parameter for OptimizationConsiderationReference
Buffer CompositionEmpirically determine optimal concentrations of GDP, Mg2+, and Na+ for the specific receptor system. nih.govnih.govrevvity.com
DetergentsInclusion of mild detergents like saponin can improve nucleotide accessibility. nih.govwalshmedicalmedia.com
Protein ConcentrationLower membrane protein concentrations can sometimes improve the signal-to-noise ratio. nih.gov
Temperature & Incubation TimeAdjust to optimize the reaction equilibrium and signal. nih.gov
Receptor ExpressionHigh-level expression in recombinant systems enhances the signal. nih.gov
Assay FormatNon-radioactive formats like TRF-based assays can offer improved sensitivity and signal-to-noise. walshmedicalmedia.com

The standard GTPγS binding assay is most effective for Gi/o-coupled GPCRs. revvity.com Detecting activation of Gs and Gq-coupled receptors often presents significant challenges, resulting in very low assay windows. revvity.com This limitation stems from several factors:

Rate of Nucleotide Exchange: Gs and Gq proteins appear to have a lower rate of guanine (B1146940) nucleotide exchange compared to Gi/o proteins. nih.gov

Expression Levels: The relative expression levels of Gs or Gq proteins may be lower than Gi proteins in many cell systems, contributing to a weaker signal. revvity.com

Basal Binding: A high basal level of GTPγS binding, contributed by various guanine nucleotide-binding proteins, can obscure the specific signal from Gs and Gq activation. nih.gov

While challenging, responses for Gs and Gq-coupled receptors have been reported. nih.gov However, the low signal often makes it difficult to reliably quantify agonist efficacy for these subtypes using the conventional GTPγS binding assay. To study the activation of specific G protein subtypes, more specialized techniques are often required, such as the use of fusion proteins or antibody capture assays. researchgate.net For instance, fusing a muscarinic receptor with the Gα16 subunit can limit the access of other Gα subunits, allowing for a more specific study of the Gα16-mediated pathway. researchgate.net

Applications in Protein Purification and Characterization

GTPγS plays a valuable role in the purification and functional characterization of G proteins and GPCRs. The non-hydrolyzable nature of GTPγS is key to these applications.

During G protein purification, GTPγS can be used to stabilize the Gα subunit in its active conformation. This is often a crucial step in separating the Gα subunit from the Gβγ dimer and other proteins. For example, Gs heterotrimers expressed in insect cells can be purified using a combination of affinity, ion-exchange, and size-exclusion chromatography. plos.org

Furthermore, GTPγS is instrumental in the functional characterization of purified receptors and G proteins. By incorporating purified components into a reconstituted system, researchers can directly assess the ability of a specific receptor to activate a particular G protein. A common method involves measuring the receptor-catalyzed binding of radiolabeled GTPγS to purified G protein α subunits. nih.gov This approach has been used to demonstrate the selective coupling of the gastrin-releasing peptide receptor to Gαq. nih.gov Similarly, the functionality of purified GLP-1 receptors incorporated into nanodiscs has been confirmed by measuring their ability to activate Gs in a GTPγS binding assay. plos.org

Integration with Biophysical Techniques

The unique properties of GTPγS facilitate its integration with various biophysical techniques to provide deeper insights into the mechanisms of G protein activation and receptor-G protein interactions.

Reconstituted systems, which involve combining purified GPCRs and G proteins in a defined lipid environment, are powerful tools for studying the intricacies of signal transduction. nih.govnih.gov GTPγS is central to these in vitro assays.

In these systems, agonist-stimulated binding of GTPγS to purified G proteins is used to probe the mechanisms of GPCR activation. nih.gov This approach allows for precise control over the components of the signaling cascade, enabling researchers to dissect the specific interactions between a receptor and its cognate G protein. nih.gov For example, a reconstituted system was used to demonstrate that the angiotensin II type 2 receptor can catalyze the exchange of GDP for GTPγS on αi, confirming its ability to activate this G protein. ahajournals.org These assays can also be used to determine the saturation kinetics of G protein activation by varying the concentrations of the individual protein components. ahajournals.org

GTPγS is increasingly being used to facilitate structural studies of activated GPCR-G protein complexes, particularly with the advent of cryogenic electron microscopy (cryo-EM). researchgate.net The ability of GTPγS to lock the G protein in a stable, activated state is critical for trapping the transient GPCR-G protein complex for structural analysis. elifesciences.orgnih.gov

Future Directions and Broader Impact of Gtpγs Research

Development of Novel GTPγS-Based Assays and High-Throughput Screening Platforms

The development of GTPγS-based assays has been pivotal for drug discovery and the characterization of GPCRs. nih.gov Initially, these assays relied on the radioactive isotope [³⁵S]GTPγS to measure G protein activation in response to ligand binding. nih.govmultispaninc.com While effective, the use of radioactivity posed limitations for high-throughput screening (HTS) due to safety concerns and disposal costs. researchgate.netwalshmedicalmedia.com

To overcome these challenges, non-radioactive alternatives have been developed. One notable advancement is the use of europium-labeled GTP (Eu-GTP), which offers a time-resolved fluorescence-based detection method. researchgate.netnih.gov This method provides comparable sensitivity and robustness to the [³⁵S]GTPγS assay but without the need for radioactivity, making it more suitable for HTS applications. researchgate.netwalshmedicalmedia.comceltarys.com

Further innovations have led to the development of homogeneous assay formats, such as the Scintillation Proximity Assay (SPA). researchgate.net SPA technology eliminates the need for a filtration step to separate bound and free [³⁵S]GTPγS, significantly increasing throughput and making the assay amenable to automation. researchgate.net These advancements have enabled the screening of large compound libraries to identify novel agonists, antagonists, and allosteric modulators of GPCRs. multispaninc.comdrugtargetreview.com

The versatility of GTPγS assays allows for the detailed characterization of ligand activity, including the determination of potency (EC₅₀) and efficacy (Eₘₐₓ). multispaninc.com Moreover, these assays can distinguish between different modes of action, such as full agonism, partial agonism, inverse agonism, and allosteric modulation. multispaninc.com This level of detail is crucial for lead optimization in drug discovery programs. multispaninc.com

Table 1: Evolution of GTPγS-Based Assays

Assay Type Label Detection Method Throughput Key Advantages
Traditional Filtration Assay [³⁵S]GTPγS Radioactivity (Scintillation Counting) Low to Medium High sensitivity and well-established. nih.gov
Scintillation Proximity Assay (SPA) [³⁵S]GTPγS Radioactivity (Proximity-based Scintillation) High Homogeneous format, no filtration required, automatable. researchgate.net
Europium-GTP Assay Europium Time-Resolved Fluorescence (TRF) High Non-radioactive, high sensitivity, suitable for HTS. researchgate.netnih.gov
Antibody-Capture Assay [³⁵S]GTPγS Radioactivity (Immunoprecipitation) Medium Allows for the study of specific G protein subtypes. researchgate.netresearchgate.net

Contribution to Understanding Molecular Mechanisms of G Protein-Related Cellular Dysfunctions

GTPγS has been instrumental in elucidating the molecular basis of diseases linked to aberrant G protein signaling. biorxiv.org Dysfunctional GPCR signaling is implicated in a wide range of pathologies, including cancer, cardiovascular diseases, neurological disorders, and metabolic disorders. multispaninc.combiorxiv.orgnih.gov

By using GTPγS to persistently activate G proteins, researchers can study the downstream consequences of uncontrolled signaling. ontosight.ai For instance, studies using GTPγS have provided insights into how mutations in G proteins can lead to constitutive activation and contribute to cancer development. biorxiv.org The non-hydrolyzable nature of GTPγS allows for the stabilization of the active G protein conformation, facilitating structural and biophysical studies that reveal the molecular consequences of disease-causing mutations. biorxiv.org

Research utilizing GTPγS has also shed light on the role of G protein signaling in cellular processes that can become dysfunctional in disease states. For example, GTPγS has been used to study G protein-mediated regulation of phospholipase C activity, a key enzyme in intracellular signaling that is often dysregulated in disease. researchgate.net

Advancements in Modulating Specific G Protein Signaling Pathways for Research

The ability to modulate specific G protein signaling pathways is crucial for both basic research and therapeutic development. GTPγS has played a key role in advancing our capabilities in this area. The development of assays that can distinguish the activation of different G protein subtypes (e.g., Gαs, Gαi, Gαq, and Gα12/13) has been a significant step forward. researchgate.netresearchgate.netnih.gov This is often achieved by combining GTPγS binding assays with immunoprecipitation using antibodies specific to individual Gα subunits. researchgate.net This approach allows researchers to dissect the complexity of GPCR signaling and understand how a single receptor can couple to multiple G protein pathways, a phenomenon known as pleiotropic signaling. portlandpress.comahajournals.org

This specificity is critical for understanding the nuanced roles of different G protein pathways in health and disease. For example, distinguishing between Gαs-mediated (stimulatory) and Gαi-mediated (inhibitory) signaling is fundamental to understanding the regulation of adenylyl cyclase and cyclic AMP levels. nih.gov

Moreover, the insights gained from GTPγS-based studies are driving the development of biased agonists. These are ligands that preferentially activate one signaling pathway over another, even when acting on the same receptor. portlandpress.com This concept holds great therapeutic promise, as it may be possible to design drugs that selectively engage a desired therapeutic pathway while avoiding pathways that lead to adverse effects. portlandpress.com GTPγS assays are a key tool for identifying and characterizing such biased ligands. multispaninc.com

The ongoing research into the structural dynamics of G protein activation, often aided by the use of GTPγS to stabilize active conformations, continues to reveal new opportunities for modulating G protein signaling. biomolther.org Understanding the conformational changes that occur upon GTP binding is essential for the rational design of molecules that can allosterically modulate G protein function. pnas.orgnih.gov

Q & A

Q. What is the biochemical role of GTPγS in G-protein signaling studies?

GTPγS (Guanosine 5'-O-[gamma-thio]triphosphate) is a non-hydrolyzable GTP analog widely used to study G-protein activation. Unlike GTP, GTPγS binds irreversibly to Gα subunits, stabilizing the active conformation and enabling researchers to isolate downstream signaling events .

  • Methodological Insight : Use radiolabeled GTPγS (³⁵S or γ-³²P) in binding assays to quantify G-protein activation kinetics. Pair with fluorescence resonance energy transfer (FRET) to monitor real-time conformational changes in Gα subunits .

Q. How to design a control experiment when using GTPγS to study receptor-G-protein coupling?

  • Negative Control : Use GDPβS (a non-hydrolyzable GDP analog) to block G-protein activation.
  • Positive Control : Apply a known agonist in the absence of GTPγS to validate receptor functionality.
  • Technical Note : Include a buffer-only condition to account for nonspecific binding in membrane preparations .

Advanced Research Questions

Q. How to resolve contradictions in GTPγS binding affinity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., Mg²⁺ concentration, temperature) or tissue-specific G-protein isoforms.

  • Example : In α₂-adrenergic receptor studies, GTPγS affinity ranges from 20–100 nM in neuronal membranes vs. 5–15 nM in recombinant systems due to differing Gα subtypes .
  • Solution : Standardize buffer composition (e.g., 1 mM MgCl₂, 30°C) and validate isoforms via Western blot or siRNA knockdown .

Q. What experimental strategies mitigate GTPγS-induced signal amplification artifacts in intact cell systems?

GTPγS can permeabilize membranes, leading to off-target kinase activation.

  • Method : Use digitonin-permeabilized cells to control intracellular access.
  • Validation : Compare results with GTPγS-free conditions and employ inhibitors (e.g., suramin for Gβγ signaling) to isolate pathways .

Data Analysis & Interpretation

Q. How to statistically analyze dose-response curves from GTPγS binding assays with heterologous receptor systems?

  • Model : Fit data to a sigmoidal dose-response equation (e.g., Y=Bottom+TopBottom1+10(logEC50X)HillSlopeY = \text{Bottom} + \frac{\text{Top} - \text{Bottom}}{1 + 10^{(\text{logEC}_{50} - X) \cdot \text{HillSlope}}}).
  • Pitfalls : Avoid overfitting by constraining HillSlope to 1 for single-site binding.
  • Tools : Use GraphPad Prism or R packages (e.g., drc) for nonlinear regression .

Q. Why do GTPγS-based assays sometimes show inverse efficacy for partial agonists?

Partial agonists may stabilize G-protein conformations with lower GTPγS binding capacity.

  • Case Study : Serotonin 5-HT₁A partial agonists exhibit 30–50% lower GTPγS incorporation compared to full agonists, reflecting ligand-specific Gα activation .
  • Resolution : Combine GTPγS assays with BRET (Bioluminescence Resonance Energy Transfer) to correlate binding and effector recruitment .

Methodological Challenges

Q. How to validate GTPγS specificity in systems with multiple G-protein-coupled receptors (GPCRs)?

  • Step 1 : Use receptor-selective antagonists (e.g., propranolol for β-adrenergic receptors) to block off-target activation.
  • Step 2 : Perform immunoprecipitation of GTPγS-bound Gα subunits to confirm receptor-Gα pairing .

Q. What are the limitations of GTPγS in studying fast kinetic signaling events?

GTPγS’s irreversible binding precludes real-time dissociation studies.

  • Alternative : Use fluorescent GTP analogs (e.g., BODIPY-FL-GTPγS) for stopped-flow spectroscopy to capture subsecond dynamics .

Ethical & Reproducibility Considerations

Q. How to address potential batch variability in commercial GTPγS preparations?

  • Best Practice : Source GTPγS from vendors providing HPLC purity certificates (>98%).
  • Validation : Run a pilot assay with a reference agonist (e.g., isoproterenol for β-adrenergic systems) to confirm batch consistency .

Q. Why is GTPγS less effective in studying Gαq-coupled receptors?

Gαq activation often requires phospholipase C (PLC)-mediated feedback loops, which GTPγS cannot sustain.

  • Workaround : Supplement assays with PLC inhibitors (e.g., U73122) or use Gαq-specific FRET biosensors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.